Cas no 147265-76-7 (1-(Indolin-6-yl)ethanone)

1-(Indolin-6-yl)ethanone is a versatile organic compound featuring an indoline core substituted with an acetyl group at the 6-position. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of heterocyclic compounds. Its well-defined reactivity allows for selective functionalization, enabling the construction of complex molecular frameworks. The compound's stability under standard conditions ensures reliable handling and storage. Additionally, its purity and consistent quality make it suitable for research and industrial applications requiring precise chemical transformations. The indoline moiety contributes to its utility in medicinal chemistry, where it serves as a scaffold for bioactive molecule design.
1-(Indolin-6-yl)ethanone structure
1-(Indolin-6-yl)ethanone structure
Product Name:1-(Indolin-6-yl)ethanone
CAS No:147265-76-7
MF:C10H11NO
MW:161.200442552567
MDL:MFCD18449837
CID:100823
PubChem ID:9989532
Update Time:2025-10-30

1-(Indolin-6-yl)ethanone Chemical and Physical Properties

Names and Identifiers

    • Ethanone,1-(2,3-dihydro-1H-indol-6-yl)-
    • 6-Acetyl-2,3-dihydro-1H-indole
    • Ethanone, 1-(2,3-dihydro-1H-indol-6-yl)- (9CI)
    • 1-(Indolin-6-yl)ethanone
    • 1-(2,3-Dihydro-1H-indol-6-yl)ethanone
    • SB64652
    • 1-(2,3-Dihydro-1H-indol-6-yl)-ethanone
    • 147265-76-7
    • DTXSID201288184
    • Ethanone,1-(2,3-dihydro-1H-indol-6-yl)-(9ci)
    • A884444
    • XFA26576
    • F17560
    • 1-(Indolin-6-yl)ethan-1-one
    • SCHEMBL11808846
    • AS-48024
    • Ethanone, 1-(2,3-dihydro-1H-indol-6-yl)-
    • CS-0328698
    • A1-02316
    • MFCD18449837
    • AKOS022714727
    • DB-275898
    • MDL: MFCD18449837
    • Inchi: 1S/C10H11NO/c1-7(12)9-3-2-8-4-5-11-10(8)6-9/h2-3,6,11H,4-5H2,1H3
    • InChI Key: IPLQKFTXVNWKGX-UHFFFAOYSA-N
    • SMILES: O=C(C)C1C=CC2=C(C=1)NCC2

Computed Properties

  • Exact Mass: 161.08413
  • Monoisotopic Mass: 161.084063974g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 190
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 29.1Ų

Experimental Properties

  • PSA: 29.1

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1-(Indolin-6-yl)ethanone Suppliers

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(CAS:147265-76-7)1-(Indolin-6-yl)ethanone
Order Number:A884444
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Quantity:250mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:12
Price ($):223.0/601.0
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1-(Indolin-6-yl)ethanone Related Literature

Additional information on 1-(Indolin-6-yl)ethanone

Introduction to 1-(Indolin-6-yl)ethanone (CAS No. 147265-76-7)

1-(Indolin-6-yl)ethanone, identified by the Chemical Abstracts Service Number (CAS No.) 147265-76-7, is a significant organic compound that has garnered considerable attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the class of indole derivatives, which are well-documented for their diverse biological activities and potential therapeutic applications. The structural motif of indolin-6-yl in its molecular framework suggests a rich chemical diversity that can be exploited for synthetic modifications, leading to novel bioactive molecules.

The molecular structure of 1-(Indolin-6-yl)ethanone consists of an indoline ring system linked to a ketone functional group. This configuration provides a versatile scaffold for further chemical manipulation, enabling the synthesis of various derivatives with tailored pharmacological properties. The indoline scaffold is particularly noteworthy due to its presence in numerous natural products and pharmacologically active compounds, which underscores its importance in drug discovery.

In recent years, there has been a surge in research focused on indole derivatives due to their broad spectrum of biological activities. These activities include antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects. The ketone group in 1-(Indolin-6-yl)ethanone serves as a reactive site for further functionalization, allowing chemists to introduce additional substituents that can modulate the biological profile of the compound. This flexibility has made it a valuable intermediate in the synthesis of more complex molecules.

One of the most compelling aspects of 1-(Indolin-6-yl)ethanone is its potential application in the development of new therapeutic agents. The indoline moiety is known to interact with various biological targets, including enzymes and receptors, which are critical for mediating cellular processes. By leveraging this structural feature, researchers have been able to design molecules that exhibit potent activity against a range of diseases. For instance, derivatives of indoline have shown promise in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease, where modulation of neurotransmitter pathways is key.

The synthesis of 1-(Indolin-6-yl)ethanone typically involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include condensation reactions between indoline precursors and appropriate carbonyl compounds, followed by purification steps to isolate the desired product. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to explore its applications on a larger scale.

Recent studies have highlighted the importance of 1-(Indolin-6-yl)ethanone in medicinal chemistry due to its role as a key intermediate in the synthesis of biologically active compounds. For example, researchers have utilized this compound to develop novel inhibitors targeting specific enzymes involved in cancer progression. The ability to modify the indoline scaffold allows for fine-tuning of pharmacokinetic and pharmacodynamic properties, which is crucial for achieving optimal therapeutic efficacy.

The pharmacological potential of 1-(Indolin-6-yl)ethanone has also been explored in the context of anti-inflammatory drugs. Indole derivatives are known to possess anti-inflammatory properties by inhibiting key pro-inflammatory cytokines and enzymes. By incorporating the indolin-6-yl moiety into drug candidates, scientists aim to develop more effective treatments for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its therapeutic applications, 1-(Indolin-6-yl)ethanone has found utility in chemical research as a building block for more complex molecules. Its structural features make it an attractive candidate for exploring new synthetic pathways and developing novel materials with unique properties. The versatility of this compound underscores its importance as a reagent in both academic and industrial settings.

The future prospects for 1-(Indolin-6-yl)ethanone are promising, with ongoing research aimed at uncovering new biological activities and optimizing synthetic methodologies. As our understanding of molecular interactions continues to evolve, it is likely that this compound will play an increasingly significant role in drug discovery and development. The ability to modify its structure opens up endless possibilities for creating innovative therapeutics that address unmet medical needs.

In conclusion,1-(Indolin-6-yl)ethanone (CAS No. 147265-76-7) is a multifaceted compound with substantial potential in pharmaceutical research and development. Its unique structural features and biological activities make it a valuable tool for designing novel drugs targeting various diseases. As advancements continue to be made in synthetic chemistry and drug discovery,1-(Indolin-6-ylenthanone) is poised to remain at the forefront of medicinal chemistry innovation.

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(CAS:147265-76-7)1-(Indolin-6-yl)ethanone
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Purity:99%/99%
Quantity:250mg/1g
Price ($):223.0/601.0
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